9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one
Description
This compound is a halogenated quinoxaline derivative featuring a fused morpholino ring and bromo/fluoro substituents at positions 9 and 8, respectively.
Properties
IUPAC Name |
9-bromo-8-fluoro-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoxalin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN2O2/c12-6-3-9-8(4-7(6)13)14-11(16)10-5-17-2-1-15(9)10/h3-4,10H,1-2,5H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPOXMIQDXUONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C3=CC(=C(C=C3NC2=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoxaline core, followed by the introduction of bromine and fluorine atoms through halogenation reactions. The morpholino group is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound 9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one is a notable chemical entity in scientific research, particularly in medicinal chemistry and related fields. This article explores its applications, providing comprehensive insights into its uses based on verified sources.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.
Anticancer Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. The presence of bromine and fluorine substituents may enhance these effects by modifying the compound's interaction with biological targets.
Antimicrobial Properties
Quinoxaline derivatives have also been studied for their antimicrobial activity. The unique substituents on this compound may contribute to its efficacy against various pathogens.
Material Science
In material science, compounds with quinoxaline structures are explored for their electronic properties and potential use in organic electronics. The ability of this compound to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Synthesis
The synthesis of this compound involves several steps that can be optimized for yield and purity. Its synthesis can serve as a model for developing new synthetic routes for related compounds.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a similar quinoxaline derivative showed promising results in inhibiting cancer cell proliferation. The mechanism involved the modulation of specific signaling pathways associated with cell survival and apoptosis.
Case Study 2: Antimicrobial Efficacy
Another research project focused on testing the antimicrobial properties of various quinoxaline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the quinoxaline structure significantly enhanced antibacterial activity.
Mechanism of Action
The mechanism of action of 9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Positioning
Quinoxaline vs. Quinazolinone Derivatives
- Target Compound: Quinoxalin-5-one core with a fused morpholino ring.
- Analog (): 6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b) features a quinazolinone core with bromo and ethynyl substituents. Key Difference: Quinazolinones lack the fused morpholino ring, reducing polarity but increasing aromatic substituent diversity .
- Analog (): 5-Bromo-8-fluoroquinolin-2(1H)-one has a quinolinone core with bromo/fluoro at positions 5 and 7. Impact: The quinolinone core’s nitrogen positioning alters electron distribution compared to quinoxaline derivatives .
Halogen Substituent Effects
- Target Compound : Bromo (C9) and fluoro (C8) create steric hindrance and electron-withdrawing effects.
- Analog (): 7-Bromo-8-chloro-3-ethyl-1H-quinoxalin-2-one has bromo (C7) and chloro (C8). Comparison: Chloro’s stronger electron-withdrawing effect vs. fluoro may reduce metabolic stability but enhance reactivity .
Table 1: Comparative Physicochemical Data
Biological Activity
The compound 9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one is a member of the quinoxaline family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine and Fluorine Substituents : These halogen atoms can influence the electronic properties and biological interactions of the molecule.
- Morpholino Group : This moiety is known for enhancing solubility and bioavailability.
- Quinoxaline Framework : This bicyclic structure is often associated with various pharmacological activities.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Chemical Formula | C₁₃H₉BrF₂N₄O |
| CAS Number | 1706683-14-8 |
| Molecular Weight | 328.14 g/mol |
| Purity | ≥ 95% |
Antimicrobial Properties
Research indicates that quinoxaline derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound possess activity against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Activity
Quinoxaline derivatives have been explored for their anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways involved include:
- Inhibition of protein kinases.
- Modulation of signaling pathways related to cell survival.
Case Studies
-
Case Study on Anticancer Activity :
- A study evaluated a series of quinoxaline derivatives for their cytotoxic effects against human cancer cell lines (A549 and HeLa). The results indicated that compounds with bromine and fluorine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
-
Antimicrobial Efficacy :
- Another study focused on the antibacterial activity of related quinoxaline compounds against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at low micromolar concentrations.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
